
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-propoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.
Agriculture: The compound has been studied for its herbicidal properties, particularly its ability to inhibit acetolactate synthase, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.
Materials Science: It can be used as a building block for the synthesis of new materials with unique properties, such as fluorescent dyes for optoelectronic devices.
作用機序
The mechanism of action of 5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine varies depending on its application:
Anticancer Activity: The compound inhibits topoisomerase II, leading to the disruption of DNA replication and induction of apoptosis in cancer cells.
Herbicidal Activity: It inhibits acetolactate synthase, disrupting the biosynthesis of essential amino acids in plants, leading to stunted growth and chlorosis.
類似化合物との比較
Similar Compounds
4-(4-Propoxyphenyl)-1,2,5-oxadiazol-3-amine: Similar in structure but with a different position of the nitrogen atom in the oxadiazole ring.
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
5-(4-Propoxyphenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-11(12)14-16-10/h3-6H,2,7H2,1H3,(H2,12,14) |
InChIキー |
XHBFOETYBSRVFA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


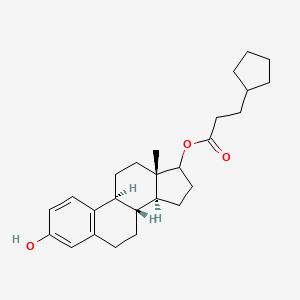
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)

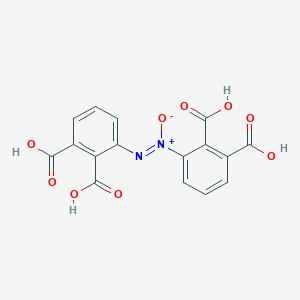
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
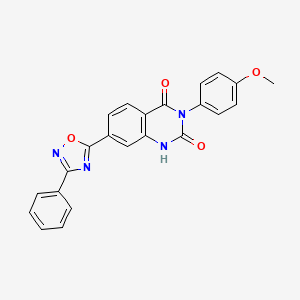
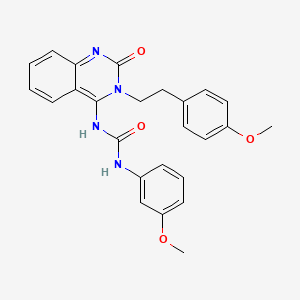
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
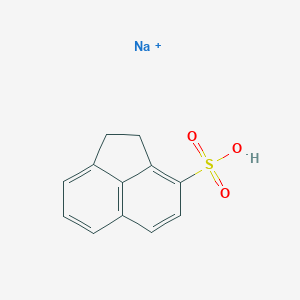

![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
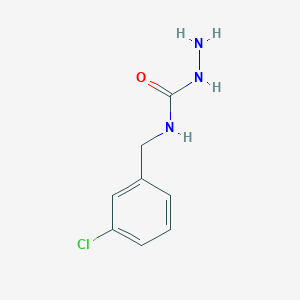
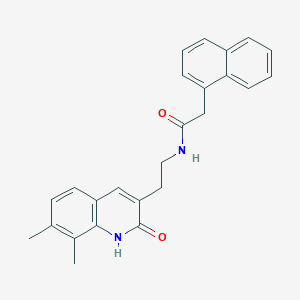
![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
